molecular formula C9H6BrClO B1416204 (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde CAS No. 161891-31-2

(2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde

Cat. No. B1416204
M. Wt: 245.5 g/mol
InChI Key: BMEIVZSKOZFHRN-WEVVVXLNSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving bromophenyl or chloroacrylaldehyde groups .


Molecular Structure Analysis

The molecular structure of similar compounds depends on various factors, including the arrangement of the bromophenyl and chloroacrylaldehyde groups .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific conditions and reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can depend on factors like their molecular structure and the presence of functional groups .

Scientific Research Applications

Synthesis and Molecular Structures

  • The molecular structure of similar compounds, such as (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione, shows two p-bromo phenyl rings and a less planar enedione group, indicating potential applications in molecular synthesis and structural analysis (Lastovickova, La Scala & Sausa, 2018).

Photoluminescence Characteristics

  • Derivatives of (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde, such as α,β-diarylacrylonitrile derivatives, exhibit photoluminescence properties, emitting green fluorescence under UV irradiation, and show good thermal stability, making them suitable for applications in materials science and optical technologies (Li et al., 2011).

Optical and Electronic Properties

  • Studies on related compounds, like (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, reveal their utility in exploring linear optical, second and third-order nonlinear optical properties. These properties are crucial for applications in semiconductor devices and electronic materials (Shkir et al., 2019).

Antifungal Activities

  • Halogenated phenyl derivatives, including those related to (2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde, have shown broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp., indicating potential applications in antifungal research and drug development (Buchta et al., 2004).

Safety And Hazards

The safety and hazards associated with similar compounds can vary widely and would depend on factors like the specific properties of the compound and how it’s handled .

Future Directions

The future directions for research and development involving similar compounds could include exploring new synthesis methods, investigating their properties, and developing new applications .

properties

IUPAC Name

(E)-3-(4-bromophenyl)-3-chloroprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEIVZSKOZFHRN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C=O)/Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Bromophenyl)-3-chloroacrylaldehyde

CAS RN

14063-78-6
Record name 4-Bromo.-β.-chlorocinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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